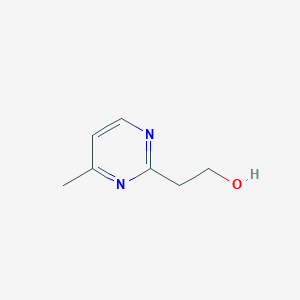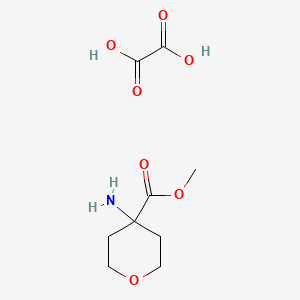
3-(Cyclopropylmethyl)sulfonylazetidine
Übersicht
Beschreibung
3-(Cyclopropylmethyl)sulfonylazetidine is a chemical compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 . It is also known by its synonyms: 3-(cyclopropylmethylsulfonyl)azetidine and this compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered azetidine ring with a sulfonyl group attached to a cyclopropylmethyl group .Chemical Reactions Analysis
Azetidines, including this compound, are known for their unique reactivity driven by the considerable ring strain . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis and Safety : 3-(Bromoethynyl)azetidine, a related compound to 3-(Cyclopropylmethylsulfonyl)azetidine, has been studied for its energetic properties and safety in chemical processes. This includes detailed safety studies and the identification of suitable forms for mitigating energetic properties, demonstrating the intricate chemical handling required for similar compounds (Kohler et al., 2018).
Ring Expansion to Pyrrolidines : Studies on 2-(α-hydroxyalkyl)azetidines, which are structurally related to 3-(Cyclopropylmethylsulfonyl)azetidine, have shown that they can rearrange into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This highlights the versatility of azetidine compounds in creating functionalized pyrrolidines, an important aspect in synthetic chemistry (François Durrat et al., 2008).
Synthetic Chemistry of Azetidines : Azetidines, the core structure in 3-(Cyclopropylmethylsulfonyl)azetidine, have been extensively researched for their potential in peptidomimetic and nucleic acid chemistry, demonstrating their importance in the synthesis of functionalized azetidines and their versatility as heterocyclic synthons (Vishu Mehra et al., 2017).
Biological Applications : An investigation into the effect of azetidine 2-carboxylic acid on ion uptake and release in barley roots suggests potential biological applications of azetidine derivatives, including 3-(Cyclopropylmethylsulfonyl)azetidine, in plant physiology studies (M. G. Pitman et al., 1977).
Pharmacological Research : While focusing on azetidines in general, research has explored their potential in pharmacology, including the synthesis of 3-substituted azetidines. This indicates the relevance of 3-(Cyclopropylmethylsulfonyl)azetidine in drug discovery and development (T. Okutani et al., 1974).
Zukünftige Richtungen
Azetidines, including 3-(Cyclopropylmethyl)sulfonylazetidine, have been the focus of recent advances in organic synthesis and medicinal chemistry . The future directions in this field include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .
Eigenschaften
IUPAC Name |
3-(cyclopropylmethylsulfonyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10,5-6-1-2-6)7-3-8-4-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUCFYQJICCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424385.png)


![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)






